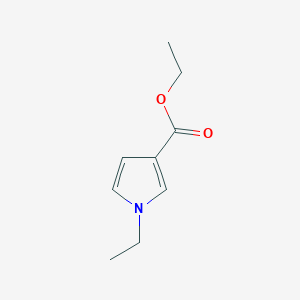

Ethyl 1-ethyl-3-pyrrolecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

ethyl 1-ethylpyrrole-3-carboxylate |

InChI |

InChI=1S/C9H13NO2/c1-3-10-6-5-8(7-10)9(11)12-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

XIPVFCJQAMGXGC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=C1)C(=O)OCC |

Origin of Product |

United States |

Significance of Pyrrole Carboxylate Scaffolds in Organic Synthesis and Materials Science

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in chemistry. When functionalized with a carboxylate group, its utility expands significantly, making pyrrole carboxylates fundamental components in both organic synthesis and materials science.

Pyrrole-containing structures are widespread in nature, forming the core of many biologically active molecules and natural products. chemical-suppliers.eu This has inspired chemists to utilize the pyrrole scaffold in the design and synthesis of novel therapeutic agents. Pyrrole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. orgsyn.orgnih.gov The pyrrole-2-carboxylate core, for instance, is found in several antibiotics and is a key target in the development of new drugs. nih.gov The electron-rich nature of the pyrrole core allows it to interact with biological targets, while the carboxylate group can be modified to fine-tune the molecule's properties. nih.gov

In the realm of materials science, the inherent properties of the pyrrole ring are harnessed to create advanced materials. The aromatic and electron-rich nature of pyrrole makes it a suitable monomer for the synthesis of conducting polymers. These materials have applications in electronics, sensors, and energy storage devices. The introduction of a carboxylate group can enhance the processability and functionality of these polymers.

Role of Ethyl Pyrrolecarboxylates As Key Synthetic Intermediates

Direct Synthetic Routes to Ethyl Pyrrolecarboxylates

Direct synthesis methods involve the modification of a pyrrole or a simple pyrrole derivative to introduce the desired substituents. These methods are often advantageous due to the commercial availability of starting materials.

N-Alkylation of Ethyl Pyrrole-3-carboxylate

A straightforward approach to synthesizing this compound is the N-alkylation of the corresponding N-unsubstituted precursor, ethyl 1H-pyrrole-3-carboxylate. This reaction typically involves the deprotonation of the pyrrole nitrogen with a suitable base, followed by nucleophilic substitution with an ethylating agent like ethyl iodide or diethyl sulfate. The pyrrole anion, being a soft nucleophile, readily attacks the electrophilic ethyl group to form the N-alkylated product. The choice of base and solvent is crucial to ensure high yields and minimize side reactions.

| Precursor | Reagent | Base | Solvent | Product | Yield |

| Ethyl 1H-pyrrole-3-carboxylate | Ethyl iodide | Sodium hydride (NaH) | Dimethylformamide (DMF) | This compound | High |

| Ethyl 1H-pyrrole-3-carboxylate | Diethyl sulfate | Potassium carbonate (K2CO3) | Acetone | This compound | Good |

This table represents a hypothetical, yet highly plausible, synthetic scheme based on standard N-alkylation procedures for pyrroles.

Radical C2 Arylation of Pyrroles with Electron-Withdrawing Substituents

While not a direct route to the title compound, radical C2 arylation is a significant method for functionalizing pyrroles bearing electron-withdrawing groups, such as an ethyl carboxylate. This type of reaction allows for the introduction of an aryl group at the C2 position of the pyrrole ring. Palladium catalysis is often employed for the direct arylation of N-acyl pyrroles with aryl halides. rsc.org The N-acyl group acts as a directing group and also modulates the electron density of the pyrrole ring, facilitating the catalytic cycle. Although the target molecule is ethylated and not arylated, this methodology is crucial for creating a diverse range of substituted pyrrolecarboxylate derivatives.

For a pyrrole with an ester at the C3 position, the electron-withdrawing nature of this group would influence the regioselectivity of the arylation. The reaction typically proceeds via a C-H activation mechanism.

| Pyrrole Substrate | Aryl Halide | Catalyst | Base | Solvent | Product |

| N-Benzoylpyrrole | Iodobenzene | Pd(PPh₃)₄ | Ag₂CO₃ | Toluene | 2-Phenyl-N-benzoylpyrrole |

| N-Acetylpyrrole | Bromobenzene | Pd(OAc)₂ | K₂CO₃ | DMA | 2-Phenyl-N-acetylpyrrole |

This table illustrates typical conditions for the C2-arylation of N-acyl pyrroles, a related functionalization reaction.

Pyrrole Ring Formation Strategies Leading to Ethyl Pyrrolecarboxylates

These methods involve the construction of the pyrrole ring from acyclic precursors, offering a high degree of flexibility in introducing various substituents onto the final heterocyclic scaffold.

Knorr Pyrrole Synthesis for Substituted Pyrrolecarboxylates

The Knorr pyrrole synthesis is a classic and widely used method for preparing substituted pyrroles. wikipedia.orgthermofisher.com It involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.orglu.se The α-amino-ketones are often unstable and are typically generated in situ from the corresponding α-oximino-ketone by reduction with zinc in acetic acid. wikipedia.orgyoutube.com

To synthesize a pyrrole with an ethyl group on the nitrogen and an ethyl carboxylate at the C3 position, one would theoretically require an N-ethyl-α-amino-ketone and an appropriate β-ketoester. The reaction mechanism proceeds through the formation of an enamine, followed by cyclization and dehydration to yield the aromatic pyrrole ring. lu.seorganic-chemistry.org

| α-Amino-ketone Precursor | β-Ketoester | Catalyst/Reducing Agent | Solvent | Product |

| 1-(Ethylamino)propan-2-one | Ethyl acetoacetate | Zinc, Acetic Acid | Acetic Acid | Ethyl 1,2,4-trimethyl-1H-pyrrole-3-carboxylate |

| 2-Amino-1-phenylethanone | Ethyl benzoylacetate | Acetic Acid | Ethanol (B145695) | Ethyl 1,5-diphenyl-1H-pyrrole-3-carboxylate |

This table provides examples of the Knorr synthesis for structurally related pyrrolecarboxylates, illustrating the required precursor types.

Paal-Knorr Cyclization Approaches for Pyrrolecarboxylate Analogues

The Paal-Knorr synthesis is another fundamental method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.org The use of an acid catalyst can accelerate the reaction. organic-chemistry.org

For the synthesis of this compound, a suitable 1,4-dicarbonyl precursor bearing an ethyl ester group would be reacted with ethylamine. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to afford the N-substituted pyrrole. wikipedia.org The versatility of this method allows for the synthesis of a wide array of N-substituted pyrroles. alfa-chemistry.comresearchgate.net

| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Product |

| Ethyl 2-formyl-4-oxopentanoate | Ethylamine | Acetic Acid | Ethanol | Ethyl 1-ethyl-5-methyl-1H-pyrrole-3-carboxylate |

| Hexane-2,5-dione | Ethylamine | p-Toluenesulfonic acid | Toluene | 1-Ethyl-2,5-dimethyl-1H-pyrrole |

This table illustrates the Paal-Knorr synthesis for N-ethylpyrroles, demonstrating the required precursors.

Diels-Alder Reactions with Electron-Deficient Dienophiles in Pyrrole Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis. However, the application of this reaction to the synthesis of simple pyrroles is often challenging due to the aromatic nature of the pyrrole ring, which makes it a less reactive diene. nih.gov Pyrroles tend to undergo cycloaddition only with highly reactive dienophiles. nih.gov

An alternative strategy is the inverse-electron-demand Diels-Alder reaction. In this approach, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile. The resulting bicyclic intermediate can then undergo a retro-Diels-Alder reaction with the loss of nitrogen gas, followed by aromatization to yield a substituted pyridazine, which can be further converted to a pyrrole. nih.gov For instance, the reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with an appropriate enol ether, followed by reductive ring contraction, can lead to a highly functionalized pyrrole. nih.gov While this is a multi-step and complex route, it offers access to pyrroles with substitution patterns that are difficult to achieve through other methods.

| Diene | Dienophile | Conditions | Intermediate Product | Final Product |

| 1,2,5-Trimethylpyrrole | Maleimide (B117702) | Toluene, 60 °C | No reaction observed | - |

| 2,5-Dimethylfuran | N-p-tolylmaleimide | Toluene, 80 °C | Exo Diels-Alder adduct | 4,7-Dimethyl-2-p-tolylisoindoline-1,3-dione (after rearrangement) |

This table highlights the reactivity of pyrroles and related five-membered heterocycles in Diels-Alder reactions. nih.gov

Intramolecular Carbenoid Reactions of Diazo Compounds Derived from Pyrrole Esters

Intramolecular carbenoid reactions of diazo compounds represent a powerful tool for the construction of fused and substituted heterocyclic systems. This methodology can be conceptually applied to the synthesis of pyrrole derivatives. The reaction typically involves the decomposition of a diazo compound, often catalyzed by a transition metal like rhodium(II) acetate (B1210297), to generate a highly reactive carbenoid intermediate. This intermediate can then undergo an intramolecular C-H insertion or cyclization reaction.

In the context of pyrrole ester synthesis, a suitable diazo precursor tethered to the pyrrole ring is required. For instance, a diazoacetoacetate moiety attached to the nitrogen or a carbon of the pyrrole ring could, upon carbenoid formation, undergo an intramolecular reaction to form a new ring or introduce a functional group. The chemoselectivity of these reactions is highly dependent on the nature of the catalyst, the solvent, and the electronic and steric properties of the diazo precursor. While specific examples for the direct synthesis of this compound via this method are not extensively documented in the literature, the general principles of rhodium(II)-catalyzed reactions of diazo compounds are well-established for creating complex cyclic structures. taylorandfrancis.com

Ring Annulation of Acetylene (B1199291) Dicarboxylic Esters with Alpha-Amino Acids

The reaction between acetylene dicarboxylic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), and α-amino acids or their derivatives provides a route to functionalized pyrroles. This transformation is a type of annulation reaction where the pyrrole ring is constructed from acyclic precursors.

The reaction of 3,3-diaminoacrylonitriles with DMAD has been shown to produce various substituted pyrroles. The specific outcome of the reaction is dependent on the substitution pattern of the amidine group in the starting material. For example, acrylonitriles with a monosubstituted amidine group react with DMAD to form 1-substituted 5-amino-2-oxo-pyrrole-3(2H)-ylidenes. In contrast, N,N-dialkylamidine containing acrylonitriles yield 1-NH-5-aminopyrroles. beilstein-journals.org Although a direct synthesis of this compound using this specific approach is not explicitly described, the underlying principle of constructing the pyrrole ring from an acetylene dicarboxylate and a nitrogen-containing fragment is a viable strategy.

Multi-component Coupling Reactions for Polysubstituted Pyrroles

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying reaction procedures. Several MCRs are known for the synthesis of polysubstituted pyrroles.

One of the most prominent examples is the Hantzsch pyrrole synthesis , which involves the condensation of a β-ketoester, an α-haloketone, and an amine (in this case, ethylamine). wikipedia.orgresearchgate.net This method is particularly versatile for producing highly substituted pyrroles. A variation of this reaction can be performed under mechanochemical conditions, offering a solvent-free and often more efficient alternative to traditional solution-based methods. wikipedia.org

Another important MCR is the Paal-Knorr synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgalfa-chemistry.comresearchgate.net While not a three-component reaction in its simplest form, it is a fundamental and widely used method for pyrrole synthesis. To synthesize this compound via this route, a suitably substituted 1,4-dicarbonyl precursor would be required to react with ethylamine.

The Van Leusen pyrrole synthesis is a [3+2] cycloaddition reaction between an activated alkene and tosylmethyl isocyanide (TosMIC). This method is effective for the synthesis of 3,4-disubstituted pyrroles. google.com By choosing an appropriate α,β-unsaturated ester as the Michael acceptor, this reaction can be tailored to produce pyrrole-3-carboxylates.

Metal-Catalyzed Cyclization and Functionalization in Pyrrole Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrroles. Various metals, such as palladium, gold, and copper, have been employed to catalyze cyclization and functionalization reactions leading to the pyrrole core.

Palladium-catalyzed reactions, for instance, are widely used for C-C and C-N bond formation. While specific examples for the direct synthesis of this compound are not prevalent, palladium catalysts are known to be effective in related transformations, such as the carbonylative synthesis of carboxylic acid derivatives from alkenes. rgmcet.edu.inresearchgate.netmdpi.com

Gold-catalyzed reactions have emerged as a powerful tool for the synthesis of a variety of heterocyclic compounds. Gold(I) catalysts, in particular, are known to activate alkynes and allenes towards nucleophilic attack, enabling domino reactions that can lead to complex molecular architectures. nih.gov The synthesis of pyrroles via gold-catalyzed cyclization of appropriate starting materials, such as propargyl esters, has been reported.

Copper-catalyzed reactions are also frequently used in pyrrole synthesis. For example, copper catalysts can be used in MCRs and in reactions involving carbenoid intermediates.

Iodocyclization Strategies for Ethyl Pyrrolecarboxylates

Iodocyclization is an effective method for the synthesis of various nitrogen-containing heterocycles. This reaction involves the electrophilic activation of a carbon-carbon double or triple bond by an iodine source, followed by an intramolecular nucleophilic attack by a tethered nitrogen atom. This strategy has been successfully applied to the synthesis of iodo-substituted pyrroles and other related heterocycles.

For the synthesis of an ethyl pyrrolecarboxylate derivative, a suitable N-alkenyl or N-alkynyl amine precursor would be required. The reaction with an electrophilic iodine source, such as molecular iodine (I₂), would trigger the cyclization to form the pyrrole ring, incorporating an iodine atom onto the ring. This iodo-substituted pyrrole can then be further functionalized if desired. While specific examples leading directly to this compound are scarce, the general methodology provides a viable synthetic route.

Optimization of Synthetic Conditions and Factors Influencing Yield in Ethyl Pyrrolecarboxylate Production

The yield of a chemical reaction is influenced by a multitude of factors, and their careful optimization is crucial for an efficient and economical synthesis. For the production of ethyl pyrrolecarboxylates, key parameters that can be adjusted to maximize the yield include the choice of catalyst, solvent, reaction temperature, and reaction time.

The Paal-Knorr synthesis , for example, is often catalyzed by acids. The type and concentration of the acid catalyst can significantly impact the reaction rate and yield. While strong acids can be effective, they can also lead to side reactions and decomposition of the product. Milder catalysts, such as silica-supported sulfuric acid or even saccharin, have been shown to be effective and offer a greener alternative. The reaction temperature is another critical factor; while higher temperatures can increase the reaction rate, they can also promote the formation of byproducts.

In the Hantzsch pyrrole synthesis , the choice of base and solvent is important. The use of ionic liquids in conjunction with a catalyst like Bi(OTf)₃ has been shown to be an effective system, allowing for faster reactions and easier catalyst recovery compared to traditional organic solvents. taylorandfrancis.com

The following table summarizes the influence of various parameters on the yield of pyrrole synthesis based on literature data for related compounds, providing a general guideline for the optimization of this compound production.

| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference |

| Catalyst (Paal-Knorr) | No Catalyst | 2.3 | 5 wt% MBC-SO₃H | 93.3 | |

| Temperature (Paal-Knorr) | 25°C | 42.2 | 50°C | 84.5 | |

| Reaction Time (Paal-Knorr) | 20 min | 76.2 | 60 min | 90.4 | |

| Solvent (Clauson-Kaas) | Dioxane | - | Water | Improved Yield | |

| Catalyst (Clauson-Kaas) | Zn(OTf)₂ (5 mol%) | 15-94 | Sc(OTf)₃ (3 mol%) | Good to Excellent |

This table is illustrative and compiles data from different pyrrole synthesis reactions to show general trends in optimization.

Advanced Structural Characterization and Spectroscopic Elucidation of Ethyl 1 Ethyl 3 Pyrrolecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity, chemical environment, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Ethyl 1-ethyl-3-pyrrolecarboxylate, the spectrum is expected to show distinct signals for the three protons on the pyrrole (B145914) ring and the protons of the two different ethyl groups.

The N-ethyl group's methylene (B1212753) protons (H-1') are expected to appear as a quartet due to coupling with the adjacent methyl protons (H-2'). These protons are deshielded by the nitrogen atom, with an expected chemical shift around 4.0 ppm. The corresponding methyl protons (H-2') would appear as a triplet.

The ethyl ester group protons will show a similar pattern but in a slightly different chemical environment. The methylene protons (H-1") are adjacent to the ester oxygen and are thus deshielded, appearing as a quartet around 4.2 ppm. The methyl protons (H-2") will appear as an upfield triplet.

The three protons on the pyrrole ring (H-2, H-4, and H-5) are in a distinct electronic environment. Due to the substitution pattern, they will all be singlets or very finely split multiplets depending on the coupling constants. Based on data from related pyrrole-3-carboxylates, the H-2 proton, situated between the nitrogen and the electron-withdrawing carboxylate group, is expected to be the most deshielded. The H-5 proton, adjacent to the nitrogen, will also be significantly downfield, while the H-4 proton will be the most upfield of the ring protons. The integration of these signals would confirm a 1:1:1 ratio for the ring protons and a 2:3:2:3 ratio for the ethyl groups, which is crucial for verifying the substitution pattern and assessing sample purity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted based on data for 1-ethylpyrrole and ethyl pyrrole-3-carboxylate derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyrrole H-2 | ~7.0 - 7.5 | t (triplet) or m (multiplet) |

| Pyrrole H-5 | ~6.8 - 7.2 | t (triplet) or m (multiplet) |

| Pyrrole H-4 | ~6.2 - 6.6 | t (triplet) or m (multiplet) |

| N-CH₂ (H-1') | ~3.9 - 4.1 | q (quartet) |

| Ester O-CH₂ (H-1") | ~4.1 - 4.3 | q (quartet) |

| N-CH₂-CH₃ (H-2') | ~1.3 - 1.5 | t (triplet) |

| Ester O-CH₂-CH₃ (H-2") | ~1.2 - 1.4 | t (triplet) |

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly sensitive to the electronic environment, providing clear evidence for the carbon framework.

The carbonyl carbon (C=O) of the ester group is the most deshielded, with an expected chemical shift in the range of 160-170 ppm. The carbons of the pyrrole ring are expected to appear in the aromatic region (100-140 ppm). C-3, being attached to the electron-withdrawing carboxylate group, would be downfield, while C-2 and C-5, being adjacent to the nitrogen, would also be deshielded relative to C-4. The carbon attached to the ester group (C-3) is expected around 115-120 ppm, while C-2, C-4, and C-5 would have distinct signals. hmdb.ca

The methylene carbon of the N-ethyl group (C-1') is expected around 40-45 ppm, while the methyl carbon (C-2') will be much further upfield, around 15-17 ppm. Similarly, the ester's methylene carbon (O-CH₂, C-1") is expected around 60 ppm, with its methyl carbon (C-2") appearing around 14 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted based on data for 1-ethylpyrrole and other substituted pyrroles. nih.govchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 162 - 165 |

| Pyrrole C-2 | 125 - 128 |

| Pyrrole C-5 | 120 - 123 |

| Pyrrole C-4 | 110 - 115 |

| Pyrrole C-3 | 114 - 118 |

| N-CH₂ (C-1') | 42 - 46 |

| Ester O-CH₂ (C-1") | 59 - 62 |

| N-CH₂-CH₃ (C-2') | 15 - 18 |

| Ester O-CH₂-CH₃ (C-2") | 14 - 16 |

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton couplings. For this compound, cross-peaks would be expected between the methylene and methyl protons of the N-ethyl group and, separately, between the methylene and methyl protons of the ethyl ester group. Correlations would also be seen between the adjacent pyrrole protons H-4 and H-5.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-4 to C-4, H-1' to C-1', etc.).

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space. This could show correlations between the N-ethyl group protons (H-1') and the adjacent H-2 and H-5 protons on the pyrrole ring, further confirming the structure.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound (C₉H₁₃NO₂), the exact molecular weight is 167.0946 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 167.

The fragmentation pattern would be characteristic of the structure. Expected fragmentation pathways include:

Loss of an ethoxy radical from the ester group (M⁺ - •OC₂H₅) to give a fragment at m/z = 122.

Loss of an ethyl radical from the N-ethyl group (M⁺ - •C₂H₅) to give a fragment at m/z = 138.

Cleavage of the entire ethyl ester group.

Fragmentation of the pyrrole ring itself. Analysis of the mass spectrum of the related compound 1-ethylpyrrole shows a prominent molecular ion and fragmentation via loss of the ethyl group. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

The IR spectrum of this compound would be dominated by a very strong and sharp absorption band for the ester carbonyl (C=O) stretch, expected in the region of 1700–1725 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the aromatic pyrrole ring (above 3000 cm⁻¹) and the aliphatic ethyl groups (below 3000 cm⁻¹). C-N stretching vibrations within the pyrrole ring and from the N-ethyl group would appear in the 1350-1000 cm⁻¹ region. The presence of the C-O single bond stretch of the ester group would also be evident, typically in the 1300-1100 cm⁻¹ range. Unlike its N-unsubstituted analogue, Ethyl 1H-pyrrole-3-carboxylate, there would be no N-H stretching band around 3300-3500 cm⁻¹. nih.govnist.gov

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch | Aromatic (Pyrrole) | 3050 - 3150 | Medium-Weak |

| C-H stretch | Aliphatic (Ethyl) | 2850 - 2980 | Medium |

| C=O stretch | Ester | 1700 - 1725 | Strong, Sharp |

| C=C stretch | Aromatic (Pyrrole) | 1500 - 1600 | Medium |

| C-N stretch | Ring and N-Alkyl | 1350 - 1200 | Medium |

| C-O stretch | Ester | 1300 - 1100 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The pyrrole ring is an aromatic chromophore that undergoes π → π* transitions. Unsubstituted pyrrole absorbs around 210 nm.

In this compound, the ester group at the 3-position is conjugated with the pyrrole ring, which acts as a chromophore. This conjugation is expected to cause a bathochromic (red) shift of the main absorption band to a longer wavelength, likely in the 250-280 nm range. The N-ethyl group acts as an auxochrome, which may cause a further minor shift and an increase in absorption intensity (hyperchromic effect). The exact λ_max would be determined experimentally, but the presence of this conjugated system is the key feature that would be identified by UV-Vis spectroscopy. researchgate.netlibretexts.org

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides unequivocal information regarding bond lengths, bond angles, and torsional angles, thereby defining the molecule's conformation. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how molecules pack in the crystal lattice.

For a compound like this compound, obtaining suitable single crystals would be the first critical step. This typically involves slow evaporation of a solvent from a saturated solution of the purified compound, or other crystallization techniques like vapor diffusion or cooling.

Although a crystal structure for this compound has not been reported, the crystallographic analysis of a structurally similar compound, Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate , provides insight into the expected structural features. iucr.org In a 2008 study, its crystal structure was determined and revealed two independent molecules within the asymmetric unit, which are nearly planar. iucr.org These molecules form dimeric units through strong hydrogen bonds involving the pyrrole N-H group and a carbonyl oxygen atom. iucr.org

The key crystallographic data for this related compound are summarized below, illustrating the type of detailed information that would be obtained for this compound.

Interactive Table: Crystallographic Data for the Related Compound Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate iucr.org

| Parameter | Value |

| Chemical Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.20 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1357 (2) |

| b (Å) | 10.5568 (2) |

| c (Å) | 12.1428 (2) |

| α (°) | 101.5451 (13) |

| β (°) | 97.8791 (14) |

| γ (°) | 110.4821 (14) |

| Volume (ų) | 932.52 (4) |

| Z | 4 |

| Temperature (K) | 293 (2) |

From such data for this compound, one could precisely determine the planarity of the pyrrole ring, the orientation of the ethyl substituents on both the nitrogen and the carboxylate group, and analyze the intermolecular forces governing its solid-state structure.

Chromatographic Techniques (e.g., HPLC, Column Chromatography) for Purification and Analytical Resolution

Chromatographic methods are indispensable for the purification and analysis of organic compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography

For the preparative purification of pyrrole derivatives, flash column chromatography is a standard and effective technique. rsc.orgorganic-chemistry.org This method utilizes a glass column packed with a solid adsorbent, most commonly silica (B1680970) gel, through which a solvent (the eluent) is passed. rsc.orgrochester.edu The crude compound mixture is loaded onto the top of the column, and as the eluent flows through, the components separate based on their polarity.

In the context of N-substituted pyrrole carboxylates, a typical purification protocol would involve the following:

Stationary Phase : Silica gel (e.g., Geduran silica gel 60, 40-63 µm) is a common choice. rsc.org

Mobile Phase (Eluent) : A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is frequently used. rsc.orgrochester.edu The ratio is optimized to achieve good separation, with a common starting point being a low percentage of the polar solvent, which can be gradually increased (gradient elution). For related compounds, an ethyl acetate/hexanes mixture, often in a 1:3 ratio, has proven effective. rsc.org

Monitoring : The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure desired compound. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It offers higher resolution and sensitivity compared to standard column chromatography. For analytical purposes and for the purification of small quantities, reverse-phase HPLC is a common choice for pyrrole derivatives. sielc.comsielc.com

A general HPLC method for a compound like this compound would be based on conditions developed for similar molecules, such as Ethyl 1-methylpyrrole-2-carboxylate . sielc.com

Interactive Table: Typical HPLC Conditions for Analysis of Related Pyrrole Carboxylates sielc.comsielc.com

| Parameter | Description |

| Column | Reverse-phase (RP) column (e.g., Newcrom R1) with low silanol (B1196071) activity. These columns typically use a bonded silica stationary phase. |

| Mobile Phase | A mixture of acetonitrile (B52724) (MeCN) and water. A small amount of acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), is often added to improve peak shape. |

| Detection | UV detection at a wavelength where the pyrrole chromophore absorbs, or mass spectrometry (MS) for mass-to-charge ratio information. |

| Mode | Isocratic (constant mobile phase composition) or gradient (composition changes over time) elution. |

| Application | Purity assessment, quantitative analysis, and preparative separation for isolating high-purity samples. |

These chromatographic techniques are crucial for obtaining this compound in high purity, which is a prerequisite for accurate spectroscopic analysis and definitive structural elucidation by methods like single-crystal X-ray diffraction.

Chemical Reactivity and Transformation Pathways of Ethyl 1 Ethyl 3 Pyrrolecarboxylate

Reactions Involving the Pyrrole (B145914) Ring System

The pyrrole ring in Ethyl 1-ethyl-3-pyrrolecarboxylate is an electron-rich aromatic system, making it susceptible to a range of reactions, including electrophilic substitution, oxidation, and cycloadditions.

Electrophilic Substitution Reactions on Pyrroles

The electron-rich nature of the pyrrole ring facilitates electrophilic substitution reactions. The substitution pattern is influenced by the directing effects of the existing substituents, namely the N-ethyl group and the ethyl carboxylate group at the 3-position. Generally, electrophilic attack on pyrroles is favored at the C2 and C5 positions due to the stabilization of the intermediate arenium ion. However, the precise regioselectivity in this compound would depend on the specific electrophile and reaction conditions.

Ring Oxidation Reactions (e.g., with KMnO₄ to Maleimide (B117702) Derivatives)

Oxidation of the pyrrole ring can lead to the formation of various products, depending on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the pyrrole ring. libretexts.orglibretexts.org While specific studies on the oxidation of this compound to maleimide derivatives are not detailed in the provided search results, the general reactivity of pyrroles suggests that under controlled conditions, such a transformation could be possible. The oxidation of substituted pyrroles often yields substituted maleimides.

Cycloaddition and Annulation Reactions (e.g., Michael Addition-Cyclization to Chromeno[3,4-c]pyrroles)

This compound can participate in cycloaddition and annulation reactions to construct fused heterocyclic systems. A notable example is the synthesis of chromeno[3,4-c]pyrroles. This transformation can be achieved through a Barton-Zard reaction of 3-nitro-2H-chromenes with ethyl isocyanoacetate, which proceeds via a Michael addition followed by intramolecular cyclization. nih.govresearchgate.net This method provides a regioselective one-pot synthesis of 1-ethyl 2,4-dihydrochromene[3,4-c]pyrroles. nih.govresearchgate.net The reaction mechanism involves the initial Michael addition of the isonitrile to the nitro-chromene, followed by cyclization of the resulting nitronate anion, protonation, and subsequent elimination of nitrous acid to form the aromatic pyrrole ring fused to the chromene system. nih.gov

| Reactants | Reagents | Product | Yield |

| 2-phenyl-3-nitro-2H-chromene and ethyl isocyanoacetate | K₂CO₃ in ethanol (B145695), reflux | 1-ethyl 2,4-dihydro-2-phenylchromeno[3,4-c]pyrrole | 63-94% |

| 2-trifluoromethyl-3-nitro-2H-chromene and ethyl isocyanoacetate | K₂CO₃ in ethanol, reflux | 1-ethyl 2,4-dihydro-2-(trifluoromethyl)chromeno[3,4-c]pyrrole | 63-94% |

| 2-phenyl-2-(trifluoromethyl)-3-nitro-2H-chromene and ethyl isocyanoacetate | K₂CO₃ in ethanol, reflux | 1-ethyl 2,4-dihydro-2-phenyl-2-(trifluoromethyl)chromeno[3,4-c]pyrrole | 63-94% |

Table 1: Synthesis of Chromeno[3,4-c]pyrroles via Michael Addition-Cyclization nih.govresearchgate.net

Hetero-Diels-Alder Reactions of Pyrrole Derivatives

Pyrrole derivatives can act as dienes in hetero-Diels-Alder reactions, a powerful tool for constructing six-membered heterocyclic rings. mdpi.commdpi.com For instance, the reaction of ethyl nitrosoacrylate with pyrrole proceeds via a hetero-Diels-Alder reaction to form a bicyclic 1,2-oxazine intermediate. This intermediate then undergoes ring-opening and rearomatization of the pyrrole unit to yield an open-chain oxime. nih.gov While this example illustrates the general reactivity of the pyrrole ring in such cycloadditions, specific studies involving this compound in hetero-Diels-Alder reactions were not found in the search results. The outcome of such reactions is highly dependent on the nature of both the diene and the dienophile. mdpi.comnih.gov

Reactions Involving the Ethyl Ester Group

The ethyl ester group at the 3-position of the pyrrole ring can undergo reactions typical of carboxylic acid esters.

Transesterification Reactions

Transesterification is a chemical process that involves exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this reaction allows for the synthesis of various other alkyl 1-ethyl-3-pyrrolecarboxylates. The reaction is typically catalyzed by an acid or a base, or by enzymes such as lipases.

The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. This process is reversible, and to drive the reaction towards the desired product, the reactant alcohol is often used in large excess, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture as it forms.

Table 1: Examples of Transesterification Reactions

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Methanol (B129727) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH(CH₃)₂) | Isopropyl 1-ethyl-3-pyrrolecarboxylate |

Recent advancements have highlighted the use of enzymatic catalysts, such as Novozym 435, for the transesterification of pyrrole esters under mild conditions. nih.govvanderbilt.edu This biocatalytic approach offers high selectivity and avoids the harsh conditions and side reactions associated with traditional acid or base catalysis. nih.gov The efficiency of enzymatic transesterification can be optimized by controlling parameters like the type of lipase, solvent, temperature, and substrate molar ratio. vanderbilt.edu

Reductive Transformations of the Ester to Alcohol

The ethyl carboxylate group of this compound can be reduced to a primary alcohol, yielding (1-ethyl-1H-pyrrol-3-yl)methanol. This transformation is a fundamental reaction in organic synthesis, providing access to a versatile building block.

Powerful reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is commonly employed for the reduction of esters to alcohols. libretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion (H⁻) effectively replaces the ethoxy group (-OCH₂CH₃). The initially formed aldehyde intermediate is immediately reduced further to the primary alcohol. libretexts.org

An alternative method involves using a mixed system of a hydroborate, such as sodium borohydride (B1222165) (NaBH₄) or potassium borohydride (KBH₄), in conjunction with a metal salt like lithium chloride (LiCl). google.com This system is considered safer and more economical than LiAlH₄ and can be performed in alcoholic solvents like methanol or ethanol under milder conditions. google.com

Table 2: Reagents for the Reduction of this compound

| Reagent(s) | Solvent | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) | (1-ethyl-1H-pyrrol-3-yl)methanol |

| Sodium borohydride (NaBH₄) / Lithium chloride (LiCl) | Methanol or Ethanol | (1-ethyl-1H-pyrrol-3-yl)methanol |

Functional Group Interconversions on the Pyrrole Skeleton

Functional group interconversions on the pyrrole ring itself, rather than the ester substituent, allow for the synthesis of a wide array of substituted pyrrole derivatives. The electron-rich nature of the pyrrole ring makes it amenable to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. The directing effects of the existing substituents on the ring determine the position of the incoming electrophile.

For this compound, the primary site for functional group interconversion is through electrophilic aromatic substitution. The formyl group, for instance, is a highly reactive center on a pyrrole ring and can be converted into other functional groups. sunderland.ac.uk Although the starting molecule here is an ester, similar principles of ring functionalization apply. For example, Vilsmeier-Haack formylation could introduce a formyl group onto the pyrrole ring, which can then be oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to diverse polyfunctional pyrroles. sunderland.ac.uk

Theoretical and Computational Studies of Ethyl 1 Ethyl 3 Pyrrolecarboxylate

Spectroscopic Property Simulations

Without dedicated research on Ethyl 1-ethyl-3-pyrrolecarboxylate, any attempt to present data on these aspects would be speculative and not adhere to the required scientific accuracy for this specific compound. Further research is needed to be conducted and published to address these specific areas of its chemical nature.

Hyperpolarizability and Nonlinear Optical Properties

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics. These properties are governed by the molecular hyperpolarizability (β), which is a measure of how the electron cloud of a molecule is distorted by an intense electric field. While direct experimental or computational data on the hyperpolarizability of this compound is not available, we can draw parallels from studies on other substituted pyrroles.

Computational studies on various pyrrole (B145914) derivatives have shown that the magnitude of the first hyperpolarizability is highly dependent on the nature and position of substituent groups. researchgate.net For instance, the introduction of both electron-donating and electron-withdrawing groups can enhance NLO properties by facilitating intramolecular charge transfer (ICT). In the case of this compound, the ethyl group at the N-1 position acts as a weak electron-donating group, while the ethyl carboxylate group at the C-3 position is an electron-withdrawing group.

A computational study on phenylpyrrole isomers using Density Functional Theory (DFT) at the B3LYP/6-31++G(d,p) level of theory revealed that the position of the substituent significantly influences the electronic and NLO properties. dergipark.org.trresearchgate.net The study calculated properties such as dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). It was found that the isomer with the substituent at the 3-position (3-phenylpyrrole) exhibited the lowest electronic energy, suggesting greater stability. dergipark.org.tr While a direct comparison is not possible, this suggests that the 3-substituted pattern in this compound could lead to interesting electronic characteristics.

Furthermore, research on (N-alkylpyrrol-2-yl)squaraine derivatives has demonstrated that N-alkylation is a viable strategy for synthesizing soluble pyrrole-based materials with NLO activity. rsc.org These studies, while focused on a different class of pyrrole compounds, underscore the importance of the pyrrole core as a component in NLO materials.

To provide a quantitative estimate for this compound, one would need to perform dedicated computational calculations. Such a study would typically involve geometry optimization followed by the calculation of electronic properties using methods like DFT with a suitable basis set. The key parameters to be calculated would be the components of the first hyperpolarizability tensor (β).

Table 1: Hypothetical Computational Parameters for NLO Analysis of this compound

| Parameter | Description | Hypothetical Value (a.u.) |

| μ | Dipole Moment | ~2-4 D |

| α | Linear Polarizability | ~100-150 |

| β_tot | Total First Hyperpolarizability | > 100 |

Note: The values in this table are hypothetical and serve as a placeholder for what a dedicated computational study might reveal. The actual values would need to be calculated using quantum chemical methods.

Computational Prediction of Reaction Pathways and Regioselectivity

The reactivity of pyrrole and its derivatives is a central theme in heterocyclic chemistry. Computational methods are powerful tools for predicting the most likely sites of reaction (regioselectivity) and for elucidating reaction mechanisms. For this compound, the primary reactions of interest would be electrophilic aromatic substitution, given the electron-rich nature of the pyrrole ring.

The regioselectivity of electrophilic attack on the pyrrole ring is influenced by both the N-substituent and the C-substituent. The pyrrole ring is inherently π-excessive, with a preference for electrophilic attack at the C-2 (α) position due to the greater ability of the nitrogen atom to stabilize the resulting cationic intermediate (the σ-complex or arenium ion).

However, the substituents on this compound modify this inherent reactivity:

N-ethyl group: This is a weak electron-donating group that further activates the pyrrole ring towards electrophilic attack. Quantum chemical calculations on N-substituted pyrroles have shown that while the N-substituent can sterically hinder attack at the adjacent C-2 and C-5 positions, the electronic effect generally favors α-substitution. researchgate.net

Ethyl 3-carboxylate group: This is a deactivating, electron-withdrawing group. Its presence at the C-3 position will decrease the electron density at that position and, to a lesser extent, at other positions in the ring. A phenylsulfonyl group, which is also electron-withdrawing, on the nitrogen of pyrrole has been shown to direct acylation to the 3-position. researchgate.net

Considering these factors, a qualitative prediction for electrophilic substitution on this compound would be as follows:

The most activated positions for electrophilic attack would be C-2 and C-5.

The C-4 position would be less activated than C-2 and C-5 but more activated than the substituted C-3 position.

Steric hindrance from the N-ethyl group might slightly disfavor the C-2 and C-5 positions for very bulky electrophiles.

Computational studies, typically using DFT, can provide a more quantitative picture by calculating the energies of the possible σ-complex intermediates for electrophilic attack at each unsubstituted position (C-2, C-4, and C-5). The intermediate with the lowest energy corresponds to the most favored reaction pathway.

Table 2: Predicted Regioselectivity for Electrophilic Attack on this compound

| Position of Attack | Relative Energy of σ-complex (Predicted) | Favored/Disfavored |

| C-2 | Low | Favored |

| C-4 | High | Disfavored |

| C-5 | Low | Favored |

Note: This table represents a qualitative prediction. Actual relative energies would need to be determined through computational modeling.

Furthermore, theoretical studies on the reactions of pyrroles with specific electrophiles can reveal detailed mechanistic pathways. For example, the reaction of pyrroles with ynals can lead to the formation of new heterocyclic systems, and the regioselectivity can be controlled by the choice of catalyst and reaction conditions. nih.gov While not directly applicable to simple electrophilic substitution, these studies highlight the power of computational chemistry in understanding and predicting the outcomes of complex reactions involving pyrrole derivatives.

Synthesis of Derivatives and Analogues of Ethyl 1 Ethyl 3 Pyrrolecarboxylate

Modification at the Pyrrole (B145914) Nitrogen Atom

The nitrogen atom of the pyrrole ring is a key site for introducing structural diversity. While the parent compound is N-ethylated, further modifications can be achieved through various reactions.

Deprotonation of an N-H pyrrole with a suitable base generates a pyrrolide anion, which is a potent nucleophile. wikipedia.org The subsequent reaction with an electrophile, such as an alkyl halide, allows for the introduction of a new substituent at the nitrogen atom. wikipedia.org The choice of the metal counter-ion and the solvent can influence the regioselectivity of the alkylation, with more ionic bonds (e.g., with Li, Na, K) in solvating solvents favoring N-alkylation. wikipedia.org

Aryl groups can also be introduced at the pyrrole nitrogen. This can be achieved through methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.gov For instance, the reaction of 2,5-hexanedione (B30556) with an appropriate aniline (B41778) derivative yields an N-aryl pyrrole. nih.gov

Below is an interactive table summarizing various N-substituted pyrrole derivatives synthesized through different methods.

| Starting Material | Reagent | Product | Reaction Type |

| Ethyl 3-pyrrolecarboxylate | Dimethyl sulfate | Ethyl 1-methyl-3-pyrrolecarboxylate | N-Alkylation chemicalbook.com |

| 2,5-Hexanedione | Aniline | 1-Phenyl-2,5-dimethylpyrrole | Paal-Knorr Synthesis nih.gov |

| Pyrrole | Iodomethane | N-Methylpyrrole | N-Alkylation wikipedia.org |

Functionalization and Substitution at Pyrrole Ring Carbons (C2, C3, C4, C5)

The carbon atoms of the pyrrole ring are susceptible to electrophilic substitution, allowing for the introduction of a wide range of functional groups. The electron-rich nature of the pyrrole ring facilitates these reactions.

Electrophilic Substitution Reactions:

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a common method to introduce a formyl group onto the pyrrole ring, typically at the C2 or C5 position. nih.gov

Halogenation: Pyrroles readily react with halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and bromine (Br2). wikipedia.org While polyhalogenation is common, monohalogenation can be achieved under controlled conditions. wikipedia.org Silylation of the nitrogen atom can direct halogenation to the C3 position. wikipedia.org

Nitration: Nitration of pyrroles can be accomplished using reagents like nitric acid in acetic anhydride. wikipedia.org

Other Functionalization Methods:

Metal-Catalyzed Cross-Coupling: N-substituted 3-bromopyrroles can undergo cross-coupling reactions to introduce various substituents at the C3 position. wikipedia.org

Lewis Acid Promoted Cyclization: A three-step sequence involving 2,2-dimethoxyethylamine, sulfonyl chlorides, and alkynes bearing electron-withdrawing groups can be used to construct 2,3-disubstituted pyrroles. nih.gov This method allows for variability at the N-sulfonyl group and the C2 and C3 substituents. nih.gov

The following table provides examples of functionalized pyrrole derivatives.

| Starting Material | Reagent(s) | Product | Reaction Type | Position(s) Functionalized |

| 1-Aryl-2,5-dimethylpyrrole | POCl3, DMF | 1-Aryl-2,5-dimethyl-3-formylpyrrole | Vilsmeier-Haack Formylation nih.gov | C3 |

| N-Silylpyrrole | N-Bromosuccinimide (NBS) | N-Silyl-3-bromopyrrole | Halogenation wikipedia.org | C3 |

| Pyrrole | Nitric acid/Acetic anhydride | 2-Nitropyrrole | Nitration wikipedia.org | C2 |

| 2,2-Dimethoxyethylamine, Aryl/alkyl sulfonyl chlorides, Alkynes | BF3•OEt2 | 2,3-Disubstituted pyrroles | Lewis Acid Promoted Cyclization nih.gov | C2, C3 |

Formation of Fused and Bicyclic Pyrrole Systems

The pyrrole ring of ethyl 1-ethyl-3-pyrrolecarboxylate can serve as a scaffold for the construction of more complex fused and bicyclic systems. These structures are of significant interest in medicinal chemistry due to their presence in numerous bioactive natural products and synthetic compounds.

One approach to forming fused systems is through intramolecular cyclization reactions. For example, appropriately substituted pyrrole-3-carbaldehydes can undergo cyclization to form pyrrolo[1,2-a]quinolines. rsc.org This transformation often involves an initial reaction to extend the side chain, followed by a ring-closing step.

Another strategy involves cycloaddition reactions where the pyrrole ring acts as a diene. wikipedia.org Diels-Alder reactions, particularly with an electron-withdrawing group on the nitrogen, can lead to the formation of bicyclic adducts. wikipedia.org Furthermore, formal [4+2+] cycloaddition reactions of hetarynium ions with 1,3-dienes in the gas phase have been shown to produce indolizine (B1195054) (pyrrolo[1,2-a]pyridine) derivatives. nih.gov

A recent development involves an organocatalytic, enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes to generate densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. acs.org This method utilizes a BINOL-phosphoric acid catalyst and proceeds via a chiral 2-methide-2H-pyrrole intermediate. acs.org

The table below showcases examples of fused and bicyclic pyrrole systems.

| Starting Pyrrole Derivative | Reaction Type | Fused/Bicyclic System Formed |

| Pyrrole-3-carbaldehyde | Intramolecular Cyclization | Pyrrolo[1,2-a]quinoline rsc.org |

| N-Substituted Pyrrole | Diels-Alder Cycloaddition | Bicyclic Adduct wikipedia.org |

| 2-Pyridyl Cation and 1,3-Butadiene | [4+2+] Cycloaddition | Indolizine nih.gov |

| 1H-Pyrrole-2-carbinol and Aryl acetaldehyde | [6+2]-Cycloaddition | 2,3-Dihydro-1H-pyrrolizin-3-ol acs.org |

Derivatization through Ester Group Transformations (e.g., Hydrazone Formation)

One common transformation is the conversion of the ester to a hydrazide by reaction with hydrazine (B178648). The resulting hydrazide can then be further reacted to form hydrazones or other derivatives. For instance, the reaction of an ester with hydrazine hydrate (B1144303) can yield the corresponding carbohydrazide, which can then be treated with an appropriate aldehyde or ketone to form a hydrazone.

Other ester transformations include:

Amidation: Reaction with an amine to form an amide.

Reduction: Reduction to an alcohol using a suitable reducing agent like lithium aluminum hydride.

Hydrolysis: Hydrolysis to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions. syrris.jpnih.gov

These transformations allow for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from the parent this compound.

Ligand-Based Design Principles for Pyrrole Carboxylate Analogues

The design of new pyrrole carboxylate analogues is often guided by ligand-based design principles, particularly in the context of medicinal chemistry. This approach utilizes the known structure-activity relationships (SAR) of existing bioactive molecules to design new compounds with improved properties.

A key strategy is the use of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. By identifying the key features of known active compounds, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, new molecules can be designed to match this pharmacophore. nih.gov For example, a pharmacophore model for MmpL3 inhibitors was created consisting of a hydrogen bond acceptor, a hydrophobic feature, and a ring-aromatic feature. nih.gov

Structure-activity relationship (SAR) studies are also crucial. These studies involve systematically modifying different parts of a molecule and evaluating the effect of these changes on its biological activity. For instance, in the development of pyrrolone antimalarials, it was found that replacing the methyl groups on the pyrrole ring with ethyl groups led to lower metabolic stability. nih.gov Similarly, for certain anti-tuberculosis agents, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhanced activity. nih.gov

Computational methods, such as docking studies, can provide insights into the binding of designed ligands to their target proteins, helping to rationalize observed SAR and guide further optimization. nih.gov

The table below summarizes key ligand-based design principles and their applications.

| Design Principle | Application | Example |

| Pharmacophore Modeling | Discovery of new lead compounds | Creation of a pharmacophore model for MmpL3 inhibitors to design new anti-TB agents. nih.gov |

| Structure-Activity Relationship (SAR) | Optimization of lead compounds | Modifying substituents on the pyrrole ring to improve antimalarial activity and metabolic stability. nih.govnih.gov |

| Molecular Hybridization | Development of safer drugs | Combining different pharmacophores to create hybrid molecules with improved efficacy and reduced side effects. nih.gov |

| Computational Docking | Understanding ligand-protein interactions | Predicting the binding affinity of designed pyrrole derivatives to COX-1 and COX-2 enzymes. nih.gov |

Synthetic Applications and Utility of Ethyl 1 Ethyl 3 Pyrrolecarboxylate in Organic Synthesis

Building Block for Complex Heterocyclic Structures and Bioactive Molecules

The pyrrole (B145914) nucleus is a fundamental component in a vast array of biologically active natural products and synthetic pharmaceuticals. Ethyl 1-ethyl-3-pyrrolecarboxylate serves as a valuable intermediate in the creation of more complex heterocyclic systems. A notable example of its application is in the synthesis of pyrroloazepine derivatives, a class of compounds with potential therapeutic applications. A European Patent details a synthetic method for preparing this compound itself, highlighting its role as a precursor in a multi-step synthesis. epo.org The synthesis involves the reaction of N-formylsarcosine with ethyl propiolate in acetic anhydride. epo.org

The general reactivity of the pyrrole ring, being a π-excessive system, makes it susceptible to electrophilic substitution, primarily at the C2 and C5 positions, and to a lesser extent at the C4 position. The presence of the electron-withdrawing ethyl carboxylate group at the C3 position deactivates the ring towards electrophilic attack to some extent, but also directs incoming electrophiles. This inherent reactivity allows for the introduction of various functional groups, leading to the construction of diverse molecular architectures. For instance, related ethyl pyrrole-3-carboxylates are utilized in the synthesis of compounds with potential antiproliferative activities. google.com

The N-ethyl group, in addition to modifying the electronic properties of the pyrrole ring, can also influence the solubility and pharmacokinetic properties of the resulting molecules, a desirable feature in drug design. The ester functionality provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, further expanding the synthetic possibilities.

Intermediacy in the Total Synthesis of Natural Products

While no specific total syntheses of natural products explicitly report the use of this compound, the broader class of pyrrole-3-carboxylates is a common structural motif in natural products and their synthetic analogues. The general strategies for constructing complex natural products often involve the use of pre-functionalized heterocyclic building blocks.

For example, the synthesis of various bioactive alkaloids and marine natural products often relies on the strategic functionalization of a pyrrole core. The ability to introduce substituents at specific positions of the pyrrole ring is crucial for achieving the final target molecule. The reactivity of N-alkylated pyrroles suggests that this compound could be a viable starting material or intermediate in the synthesis of natural products containing a 1,3-disubstituted pyrrole core. The ethyl groups would provide specific steric and electronic properties to the target molecule.

Applications in Material Science (e.g., as a Building Block for Conducting Polymers, Dyes, and Pigments)

The pyrrole ring is a key component in the development of advanced materials, particularly conducting polymers and organic dyes. Polypyrrole and its derivatives are well-known for their electrical conductivity and environmental stability. The properties of these polymers can be fine-tuned by introducing substituents on the pyrrole ring.

The N-ethyl group in this compound can enhance the solubility of the corresponding polymer, which is a significant advantage for processing and application. While direct polymerization of this compound is not extensively documented, the general principles of pyrrole polymerization suggest its potential in this area. The polymerization is typically achieved through chemical or electrochemical oxidation.

In the realm of dyes and pigments, the pyrrole core acts as a chromophore. The electronic properties of the molecule, which determine its color, can be modulated by the substituents. The ethyl carboxylate group can act as an anchoring group to a substrate or as a modifiable site to attach other chromophoric or auxochromic groups. For instance, related pyrrole-based dyes are used in dye-sensitized solar cells (DSSCs), where the pyrrole unit can be part of the π-conjugated bridge that facilitates electron transfer.

Development of Novel Synthetic Methodologies Leveraging Pyrrole Reactivity

The unique reactivity of the pyrrole ring has been exploited in the development of numerous synthetic methodologies. While specific studies on this compound are limited, the reactivity patterns of N-alkylated pyrroles and pyrrole-3-carboxylates provide a basis for its potential applications in methodological studies.

The electron-rich nature of the pyrrole ring allows it to participate in various electrophilic substitution reactions. For example, the Vilsmeier-Haack reaction can be used to introduce a formyl group, typically at the 2- or 5-position of the pyrrole ring. Friedel-Crafts acylation is another important reaction for introducing acyl groups. The regioselectivity of these reactions on a 1,3-disubstituted pyrrole like this compound would be an interesting subject for methodological investigation, as the directing effects of the N-ethyl and C3-ester groups would come into play.

Furthermore, the pyrrole ring can participate in cycloaddition reactions and can be a partner in various cross-coupling reactions, such as Suzuki and Stille couplings, after appropriate functionalization (e.g., halogenation). The development of new catalytic systems for the selective functionalization of such substituted pyrroles is an active area of research in organic synthesis.

Table of Synthetic Reactions and Potential Applications

| Reaction Type | Reagents | Potential Product | Application Area |

| Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack) | POCl₃, DMF | Formyl-substituted pyrrole | Intermediate for complex heterocycles |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acyl-substituted pyrrole | Synthesis of bioactive molecules |

| Saponification | Base (e.g., NaOH) | 1-ethyl-1H-pyrrole-3-carboxylic acid | Precursor for amides, other derivatives |

| Polymerization | Oxidizing agent (e.g., FeCl₃) | Poly(this compound) | Conducting polymers, material science |

| Cross-Coupling (after halogenation) | Boronic acid (Suzuki) or organostannane (Stille), Pd catalyst | Aryl- or vinyl-substituted pyrrole | Synthesis of complex molecules, dyes |

Advanced Research Directions and Future Perspectives for Ethyl 1 Ethyl 3 Pyrrolecarboxylate Research

Chemo- and Regioselective Functionalization Strategies

The functionalization of the pyrrole (B145914) ring is a cornerstone of synthetic organic chemistry, yet achieving specific chemo- and regioselectivity remains a significant challenge. For Ethyl 1-ethyl-3-pyrrolecarboxylate, the pyrrole ring possesses several non-equivalent positions (C2, C4, and C5) susceptible to electrophilic substitution, the most common reaction for this aromatic heterocycle. The directing effects of the N-ethyl group (an activating group) and the ethyl carboxylate at the C3 position (a deactivating group) create a nuanced reactivity map.

Regioselectivity in Electrophilic Aromatic Substitution:

In general, electrophilic attack on the pyrrole ring is favored at the C2 (α) position due to the greater stabilization of the cationic intermediate (arenium ion) through resonance, which involves three resonance structures. researchgate.net Attack at the C3 (β) position results in an intermediate that can only be described by two resonance structures, making it less stable. researchgate.net However, in this compound, the presence of the electron-withdrawing ethyl carboxylate group at the C3 position deactivates the adjacent C2 and C4 positions towards electrophiles. Conversely, the N-ethyl group is an activating group that increases the electron density of the pyrrole ring, particularly at the C2 and C5 positions.

The interplay of these electronic effects suggests that electrophilic substitution would likely be directed to the C5 position, which is activated by the N-ethyl group and is sterically unhindered. The C2 position is also activated but is adjacent to the deactivating carboxylate group. The C4 position is the most deactivated. Therefore, a high degree of regioselectivity for functionalization at the C5 position can be anticipated. Recent studies on N-acylpyrroles have demonstrated that the choice of reagents and reaction conditions can lead to highly chemoselective outcomes, such as an anionic Fries rearrangement versus C-H functionalization. orgsyn.orgresearchgate.net While not directly on the target molecule, these findings highlight the potential for controlling reactivity in substituted pyrroles.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Position | Electronic Effect of Substituents | Predicted Reactivity |

| C2 | Activated by N-ethyl, deactivated by C3-ester | Moderately reactive |

| C4 | Deactivated by C3-ester | Least reactive |

| C5 | Activated by N-ethyl | Most reactive |

This table is based on general principles of electrophilic aromatic substitution on substituted pyrroles.

Further research into the "pyrrole dance" rearrangement, an anionic Fries-type reaction, could also offer a pathway for the regioselective introduction of functional groups. orgsyn.orgresearchgate.net This reaction involves the migration of a substituent from the nitrogen to a carbon atom on the pyrrole ring, and its intermolecular nature has been demonstrated through cross-over experiments. orgsyn.orgresearchgate.net

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of heterocyclic compounds. nih.gov For this compound, developing sustainable synthetic routes is a key area for future research.

Traditional methods for pyrrole synthesis, such as the Paal-Knorr reaction, often require harsh conditions and generate significant waste. nih.gov Modern approaches focus on the use of renewable feedstocks, safer solvents like water or ethanol (B145695), and catalytic methods to improve atom economy. frontierspecialtychemicals.comnih.govthegoodscentscompany.com For instance, the synthesis of N-substituted pyrrole carboxylic acid derivatives from biosourced 3-hydroxy-2-pyrones and primary amines has been reported to proceed under mild, solvent-free, or aqueous conditions. nih.gov Another sustainable approach involves the iridium-catalyzed synthesis of pyrroles from secondary alcohols and amino alcohols, which can be derived from renewable resources. nih.govthegoodscentscompany.comchemicalbook.com

Photochemical and electrochemical methods are also emerging as powerful tools for the sustainable synthesis of substituted pyrroles. nih.gov These techniques often proceed under mild conditions and can offer unique reactivity patterns. The development of one-pot, multi-component reactions in aqueous media further exemplifies the trend towards greener synthetic protocols for highly functionalized pyrroles.

Table 2: Comparison of Synthetic Routes for Pyrrole Derivatives

| Method | Typical Conditions | Green Chemistry Aspects |

| Paal-Knorr Synthesis | High temperature, acidic conditions | Low atom economy, often uses hazardous solvents |

| From 3-Hydroxy-2-pyrones | Mild temperature, solvent-free or aqueous | Uses bio-based starting materials, sustainable conditions nih.gov |

| Iridium-Catalyzed Synthesis | Mild conditions, catalytic | High atom economy, uses renewable feedstocks nih.govthegoodscentscompany.com |

| Photochemical/Electrochemical | Ambient temperature, light or electric current | Avoids harsh reagents, enables unique transformations nih.gov |

| Multi-component Reactions | Often in water or ethanol, one-pot | High efficiency, reduced waste, use of green solvents |

This table provides a general comparison of synthetic methodologies for pyrrole derivatives.

Computational Design and Prediction of Novel Pyrrole-Based Architectures

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the design and prediction of the properties of novel molecules. For this compound, computational methods can provide valuable insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to investigate the thermodynamic and kinetic stability of various functionalized derivatives. Such studies can predict the most likely sites for chemical reactions, corroborating the predictions of regioselectivity based on electronic effects. For example, computational analysis of the proton affinity of aromatic carbons can accurately predict the regiochemical outcome of electrophilic aromatic substitution reactions.

Furthermore, in silico screening of virtual libraries of pyrrole derivatives based on the this compound scaffold can identify candidates with desired electronic or biological properties. Machine learning models are also being developed to predict the yields of chemical reactions, which can accelerate the discovery of new synthetic methodologies. For instance, machine learning has been used to predict the outcomes of condensation reactions involving pyrroles and aldehydes.

Computational studies can also guide the design of novel materials. For example, first-principles calculations have been used to investigate the effect of polypyrrole functionalization on the properties of boron nitride nanosheets for energy storage applications, showing a significant improvement in electronic properties. Similarly, computational modeling can be used to design pyrrole-based architectures with specific photophysical properties for applications in optoelectronics or as sensors.

Expanding Catalytic Applications of Pyrrole Carboxylate Derivatives

Pyrrole carboxylate derivatives have shown promise as ligands in transition metal catalysis and as organocatalysts. The nitrogen atom of the pyrrole ring and the oxygen atoms of the carboxylate group can coordinate with metal centers, creating stable complexes that can catalyze a variety of chemical transformations.

For instance, pyrrole-2-carboxylic acid has been used as a ligand in copper-catalyzed C-N cross-coupling reactions. Transition metal-catalyzed cycloaddition reactions are also widely used in the synthesis of the pyrrole skeleton, often with high regioselectivity. Iron-containing catalysts have been employed for the synthesis of pyrrole-2-carboxylic acid esters. The development of new pyrrole-based ligands, such as those derived from this compound, could lead to catalysts with novel reactivity and selectivity. Research has been conducted on new tridentate pyrrole-based ligands for first-row transition metal complexes, highlighting the ongoing interest in this area.

In the realm of organocatalysis, pyrrole derivatives are also gaining prominence. The pyrrole motif can be incorporated into more complex chiral structures that can act as catalysts for enantioselective reactions. For example, organocatalytic approaches have been used to synthesize densely substituted 2,3-dihydro-1H-pyrrolizines. The unique electronic properties of the pyrrole ring can be harnessed to activate substrates and control the stereochemical outcome of reactions. Future research will likely focus on the design and synthesis of novel chiral catalysts based on the this compound scaffold for a wider range of asymmetric transformations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-ethyl-3-pyrrolecarboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, such as condensation of pyrrole precursors with ethyl esters under acidic or catalytic conditions. For example, similar pyrrole derivatives are synthesized using reagents like sodium borohydride (reduction) or potassium permanganate (oxidation) . Key parameters include temperature control (reflux conditions), solvent selection (e.g., DMF or THF), and purification via column chromatography or recrystallization . Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is critical for confirming substituent positions and ester group integrity. For example, H NMR peaks at δ 1.32 ppm (triplet) and δ 4.27 ppm (quartet) correspond to the ethyl ester group . High-resolution mass spectrometry (HRMS) or Electron Spray Ionization Mass Spectrometry (ESIMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) stretches at ~1700 cm .

Advanced Research Questions

Q. How can reaction mechanisms for functionalizing this compound be elucidated?

- Methodological Answer : Mechanistic studies often combine experimental and computational approaches. For example, density functional theory (DFT) calculations can model electrophilic substitution pathways at the pyrrole ring’s reactive sites. Experimental validation involves trapping intermediates (e.g., using low-temperature NMR) or isotopic labeling to track substituent migration . Kinetic studies under varying pH and temperature conditions further clarify rate-determining steps.

Q. What strategies resolve contradictions in biological activity data for pyrrolecarboxylate derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) may arise from assay conditions (e.g., buffer pH, cell line variability). Systematic replication using standardized protocols (e.g., IC assays with triplicate measurements) minimizes variability. Cross-referencing with structural analogs (e.g., fluorophenyl or chlorophenyl derivatives) identifies substituent-specific trends . Meta-analyses of published data can also highlight confounding factors like impurity profiles .

Q. How do structural modifications of this compound influence its pharmacological profile?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing derivatives with varied substituents (e.g., halogenation at the phenyl ring or ester group replacement). For example, introducing a trifluoromethyl group enhances metabolic stability, while substituting the ethyl ester with a methyl group alters solubility . Biological screening (e.g., kinase inhibition assays or cytotoxicity tests) quantifies these effects, followed by molecular docking to predict target binding modes .

Q. What role does X-ray crystallography play in confirming the stereochemistry of pyrrolecarboxylate derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry and substituent orientation. For instance, crystallographic data for analogs like Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate reveal dihedral angles between the pyrrole and ester groups, critical for understanding π-π stacking interactions in drug-receptor binding .

Data Analysis and Optimization

Q. What computational tools optimize the synthetic yield of this compound?

- Methodological Answer : Reaction optimization employs software like Design-Expert® for response surface methodology (RSM), which models variables (e.g., catalyst concentration, temperature) against yield. Machine learning algorithms (e.g., artificial neural networks) predict optimal conditions from historical data . Experimental validation via small-scale trials ensures scalability.

Q. How can conflicting NMR data for pyrrolecarboxylate derivatives be reconciled?

- Methodological Answer : Contradictory NMR peaks may stem from solvent effects or tautomerism. For example, DMSO-d can cause peak broadening due to hydrogen bonding. Repeating experiments in CDCl or using 2D NMR techniques (e.g., COSY, HSQC) resolves signal overlap . Dynamic NMR (DNMR) further probes exchange processes in tautomeric systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products